(R)-1-Azaspiro[4.4]nonane-2,6-dione
Overview
Description
“®-1-Azaspiro[4.4]nonane-2,6-dione” is a spirocyclic dione . It has been enantio- and diastereo-selectively synthesized . It has also been used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as initiator .
Synthesis Analysis
The synthesis of “®-1-Azaspiro[4.4]nonane-2,6-dione” involves asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as a chiral auxiliary . The synthesis of the pure (S)-stereoisomer was accomplished by resolution of the racemic dithiourethane using a previously described method, followed by reaction of the pure enantiomer with acetyl nitrate .Molecular Structure Analysis
The molecular structure of “®-1-Azaspiro[4.4]nonane-2,6-dione” has been analyzed in several studies . It is a spirocyclic compound with a complex structure that includes a stereocenter or a chirality axis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “®-1-Azaspiro[4.4]nonane-2,6-dione” include asymmetric alkylation and reduction . A novel organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction has also been developed, generating a series of chiral spiro[4.4]nonane-1,6-diones .Scientific Research Applications
Synthesis and Chiral Separation : The compound has been synthesized from cyclopentanone and resolved into enantiomers using chiral acetals. This process is crucial for obtaining specific enantiomers for research and potential therapeutic applications (Nagasaka, Sato, & Saeki, 1997).
Enantioselective Synthesis : An enantioselective synthesis method was developed for (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal, a key intermediate in producing (-)-cephalotaxine, starting from another cyclopentanecarboxylic acid derivative (D'angelo, Dumas, & Pizzonero, 2005).
Anticonvulsant Properties : Various derivatives of 2-azaspiro[4.4]nonane-1,3-dione, including N-phenylamino derivatives, have been synthesized and evaluated for their anticonvulsant properties. Some compounds showed promising results in animal models for seizure inhibition (Kamiński, Obniska, & Dybała, 2008).
One-Pot Synthesis : A one-pot synthesis method was developed for creating 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. This method simplifies the synthesis process and is useful for creating complex organic structures (Huynh, Nguyen, & Nishino, 2017).
Synthesis for Bioactive Natural Products : The compound's ring system is a core skeleton in cephalotaxine, which shows antileukemic activity. Developing new synthesis methods for this ring system is crucial for creating bioactive natural products (El Bialy, Braun, & Tietze, 2005).
Crystal Structure Prediction and Analysis : Studies on (R/S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione, a molecule with a similar spiro-cyclic structure, include crystal structure prediction and determination, highlighting the importance of understanding the structural aspects of these compounds (Willer et al., 2012).
Mechanism of Action
Future Directions
The future directions for the study of “®-1-Azaspiro[4.4]nonane-2,6-dione” could involve further exploration of its synthesis methods and potential applications . For instance, it could be of great interest in pharmaceutical science given the widespread presence of this scaffold in bioactive natural and synthetic products .
properties
IUPAC Name |
(5R)-1-azaspiro[4.4]nonane-2,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h1-5H2,(H,9,11)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWFGOAUWPEFB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@]2(C1)CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290514 | |
Record name | (5R)-1-Azaspiro[4.4]nonane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187106-15-6 | |
Record name | (5R)-1-Azaspiro[4.4]nonane-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187106-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5R)-1-Azaspiro[4.4]nonane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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